1-(3-Hydroxypropyl)theobromine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-12-6-11-8-7(12)9(16)14(4-3-5-15)10(17)13(8)2/h6,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVDQNEKGZLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208141 | |
| Record name | 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59413-14-8 | |
| Record name | 1-(3-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-HYDROXYPROPYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMM2BK7040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Transformations of 1 3 Hydroxypropyl Theobromine
Established Synthetic Routes for 1-Substituted Theobromine (B1682246) Derivatives
Theobromine (3,7-dimethylxanthine) possesses two nitrogen atoms in its purine (B94841) ring system that are susceptible to alkylation: N1 and N7. The synthesis of 1-substituted theobromine derivatives is typically achieved through the N-alkylation of the theobromine scaffold. This reaction is a cornerstone in the generation of a wide array of theobromine-based compounds.
The alkylation of theobromine generally proceeds via a nucleophilic substitution reaction, where the theobromine anion acts as the nucleophile. The reaction is commonly carried out in the presence of a base, which deprotonates the acidic N-H proton at the N1 position of the imidazole (B134444) ring, thereby increasing its nucleophilicity. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).
The choice of solvent is crucial for the success of the alkylation reaction. Polar aprotic solvents such as dimethylformamide (DMF) are frequently used as they can dissolve both the theobromine salt and the alkylating agent, facilitating the reaction. The general scheme for the N1-alkylation of theobromine can be represented as follows:
Theobromine + Base + R-X → 1-R-Theobromine + Salt + H₂O
Where 'R' represents an alkyl group and 'X' is a leaving group, typically a halide (Cl, Br, I). The reaction conditions, including temperature and reaction time, are optimized based on the specific alkylating agent and the desired yield.
Specific Synthetic Pathways to 1-(3-Hydroxypropyl)theobromine
The synthesis of this compound involves the introduction of a 3-hydroxypropyl group at the N1 position of the theobromine molecule. This is typically achieved by reacting theobromine with a suitable three-carbon electrophile containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.
A common and direct method for the synthesis of this compound is the reaction of theobromine with 3-halo-1-propanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol, in the presence of a base. The reaction proceeds as a standard N-alkylation, where the base deprotonates the N1 position of theobromine, and the resulting anion attacks the carbon atom bearing the halogen, displacing the halide ion.
A representative synthetic scheme is as follows:
Theobromine + 3-Bromo-1-propanol (in the presence of a base like K₂CO₃ in DMF) → this compound
The reaction conditions for this synthesis are critical to ensure selective alkylation at the N1 position and to minimize side reactions. The choice of base and solvent, as well as the reaction temperature, are key parameters that are optimized to achieve a good yield of the desired product.
Chemical Modifications and Derivatization of the Hydroxypropyl Moiety
The hydroxyl group on the 3-hydroxypropyl side chain of this compound offers a versatile handle for further chemical modifications and the generation of a library of analogues. This functional group can undergo a variety of chemical transformations, allowing for the introduction of different functionalities and the exploration of structure-activity relationships.
Synthesis of Halogenated Analogues (e.g., 1-(3-Bromopropyl)theobromine)
A key transformation of the hydroxyl group is its conversion to a halogen, creating highly useful intermediates for further nucleophilic substitution reactions. The synthesis of halogenated analogues such as 1-(3-bromopropyl)theobromine (B140554) and 1-(3-chloropropyl)theobromine (B1367334) from this compound is a standard procedure in organic synthesis.
The conversion of the primary alcohol in this compound to an alkyl bromide can be achieved using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of a bromide source and an acid.
Similarly, the synthesis of 1-(3-chloropropyl)theobromine can be accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reactions typically proceed with good yields and provide the desired halogenated derivatives, which are valuable precursors for further synthetic elaborations. These halogenated compounds are recognized as important intermediates in the synthesis of more complex molecules. chemimpex.com
Below is a table summarizing the key compounds in these transformations:
| Compound Name | Molecular Formula | Role in Synthesis |
| Theobromine | C₇H₈N₄O₂ | Starting Material |
| 3-Bromo-1-propanol | C₃H₇BrO | Alkylating Agent |
| This compound | C₁₀H₁₄N₄O₃ | Target Compound/Intermediate |
| 1-(3-Bromopropyl)theobromine | C₁₀H₁₃BrN₄O₂ | Halogenated Analogue/Intermediate |
| 1-(3-Chloropropyl)theobromine | C₁₀H₁₃ClN₄O₂ | Halogenated Analogue/Intermediate |
Potential for Further Functionalization and Analog Generation
The halogenated derivatives, 1-(3-bromopropyl)theobromine and 1-(3-chloropropyl)theobromine, are versatile intermediates that open up a wide range of possibilities for further functionalization. The carbon-halogen bond is susceptible to nucleophilic attack by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the terminus of the propyl chain.
This potential for further derivatization is a key aspect of the synthetic utility of this compound. By converting the hydroxyl group to a good leaving group like a halide, a plethora of new analogues can be synthesized. Examples of potential nucleophiles and the resulting functional groups include:
Amines (R₂NH): Leading to the formation of various amino derivatives.
Azide (N₃⁻): Providing access to azido (B1232118) compounds, which can be further transformed into amines or used in click chemistry.
Thiols (RSH): Resulting in the formation of thioethers.
Cyanide (CN⁻): Allowing for chain extension and the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid.
Alkoxides (RO⁻): Leading to the synthesis of ether derivatives.
This ability to readily generate a diverse library of compounds from a common intermediate underscores the importance of this compound and its halogenated analogues in the exploration of new chemical entities with potential therapeutic applications.
Biochemical and Molecular Interaction Mechanisms of 1 3 Hydroxypropyl Theobromine
Canonical Mechanisms of Action for Methylxanthine Scaffolds
Methylxanthines, a class of purine-derived alkaloids that includes compounds like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), exert their physiological effects through several key molecular mechanisms. mdpi.com These actions are generally attributed to their structural similarity to endogenous purines, allowing them to interact with various biological targets. The primary mechanisms include antagonism of adenosine (B11128) receptors, inhibition of phosphodiesterase enzymes, and modulation of intracellular calcium dynamics. researchgate.netpatsnap.com
Adenosine Receptor Antagonism
The most significant mechanism underlying the pharmacological effects of methylxanthines is the blockade of adenosine receptors. researchgate.netresearchgate.netnih.gov Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov By binding to these receptors, methylxanthines act as competitive antagonists, preventing adenosine from exerting its typical effects, which include neurotransmitter release inhibition and sedation. nih.govpinpick.it
The antagonism of A₁ and A₂ₐ receptors, in particular, is thought to mediate most of the central nervous system effects of methylxanthines. nih.gov For instance, theobromine has been shown to modulate synaptic transmission through its action on A₁ receptors and synaptic plasticity by antagonizing A₂ₐ receptors. nih.govmdpi.comnih.gov While structurally similar, different methylxanthines exhibit varying affinities for adenosine receptor subtypes. nih.gov Theobromine is generally considered a weaker adenosine receptor antagonist compared to caffeine. wikipedia.orgbris.ac.uk
Interactive Table: Adenosine Receptor Subtypes and Methylxanthine Interaction
| Receptor Subtype | G-Protein Coupling | Effect of Adenosine Binding | General Effect of Methylxanthine Antagonism |
| A₁ | Gᵢ | Decreases cAMP levels | Increased neurotransmitter release |
| A₂ₐ | Gₛ | Increases cAMP levels | Attenuation of anti-inflammatory effects |
| A₂ₑ | Gₛ | Increases cAMP levels | Varied, less characterized |
| A₃ | Gᵢ | Decreases cAMP levels | Varied, complex roles |
Phosphodiesterase Enzyme Inhibition
Methylxanthines are well-documented inhibitors of cyclic nucleotide phosphodiesterases (PDEs), a family of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govnih.govresearchgate.net By inhibiting PDEs, methylxanthines lead to an accumulation of intracellular cAMP and cGMP. nih.gov This increase in second messenger levels can trigger a variety of cellular responses, including smooth muscle relaxation (bronchodilation), increased cardiac muscle contraction, and lipolysis. researchgate.netpatsnap.com
Naturally occurring methylxanthines were the first PDE inhibitors to be discovered. nih.gov Theobromine, for example, has been shown to function as a PDE inhibitor, which may contribute to an increase in intracellular cAMP. nih.gov Specifically, some research indicates that theobromine can inhibit PDE4D in adipose tissue. nih.govresearchgate.net However, the concentration of methylxanthines required to significantly inhibit PDEs is often higher than that achieved through normal dietary consumption, suggesting this mechanism may be secondary to adenosine receptor antagonism at typical physiological levels. pinpick.itwikipedia.org
Modulation of Intracellular Calcium Dynamics
A third mechanism of action for methylxanthines involves the modulation of intracellular calcium (Ca²⁺) concentrations. researchgate.net At high concentrations, some methylxanthines can induce the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, by acting on ryanodine receptors. nih.govdroracle.ai This effect can enhance muscle contractility. patsnap.com
Studies on rat ventricular myocytes have shown that various methylxanthines, including theophylline and theobromine, can produce a transient rise in intracellular Ca²⁺. nih.gov However, the effectiveness and rate of this calcium release can differ among various methylxanthines, partly due to differences in their membrane permeability. nih.gov This mechanism is generally considered to occur at concentrations that are significantly higher than those typically associated with dietary intake or standard therapeutic use. nih.gov
Hypothesized Molecular Targets for 1-(3-Hydroxypropyl)theobromine
Based on a comprehensive review of the current scientific literature, there are no specific studies that hypothesize or identify unique molecular targets for this compound. As a derivative of theobromine, it is plausible that its molecular interactions would be similar to other methylxanthines, primarily involving adenosine receptors and phosphodiesterase enzymes. However, without direct experimental evidence, any potential targets remain speculative and within the general framework of the methylxanthine class.
In Vitro Studies on Molecular Interactions
A diligent search of published scientific research reveals a lack of in vitro studies specifically investigating the molecular interactions of this compound. Consequently, there is no available data detailing its binding affinities, inhibitory constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) for specific molecular targets such as adenosine receptor subtypes or phosphodiesterase isoforms.
Computational Approaches to Ligand-Target Interactions
There is currently no publicly available research detailing computational approaches, such as molecular docking or molecular dynamics simulations, that have been applied to study the ligand-target interactions of this compound. Such studies would be necessary to predict its binding modes and affinities to potential protein targets and to compare its interaction profile with that of theobromine or other methylxanthines.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand), such as a theobromine derivative, and a macromolecular target, typically a protein.
In studies involving novel semi-synthetic theobromine derivatives, molecular docking has been instrumental in predicting their binding affinity and mode of interaction with protein targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govacs.orgnih.gov For instance, docking analyses of a theobromine derivative targeting EGFR revealed a key hydrogen bond formed between the 2-oxo group of the purine (B94841) structure and the amino acid residue Met769 in the protein's active site. acs.org This type of specific interaction is critical for the inhibitory potential of the compound.
The primary output of a docking simulation is a binding energy score, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. In a study of various theobromine derivatives designed as VEGFR-2 inhibitors, the calculated binding energies ranged from -23.09 to -24.74 kcal/mol, suggesting strong binding potential. nih.gov These scores are often compared to a known inhibitor (a reference or control compound) to gauge the potential efficacy of the new derivatives. nih.govacs.org
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Theobromine Derivative | EGFR | Met769, Ala719, Val702, Lys721 | Not specified |
| Theobromine Derivatives | VEGFR-2 | Hinge region, DFG motif | -23.09 to -24.74 |
These simulations provide a static snapshot of the potential binding pose, guiding further investigation and chemical modification.
Molecular Dynamics Trajectories
To understand the dynamic nature of molecular interactions over time, researchers employ molecular dynamics (MD) simulations. This technique simulates the movement of atoms and molecules, providing a detailed view of how a ligand-protein complex behaves in a biological environment (typically in the presence of water). MD simulations are used to validate the stability of the binding poses predicted by molecular docking. nih.gov
For newly designed theobromine derivatives, MD simulations have been run for extended periods, such as 200 nanoseconds, to confirm the stability of the compound within the protein's active site. nih.gov Key analyses performed on the resulting trajectories include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are fluctuating the most or least. It can reveal how the binding of the ligand affects the protein's flexibility.
Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation, offering a more dynamic view than the static image from docking. researchgate.net
These simulations have confirmed the stability of complexes formed between theobromine derivatives and their target proteins, such as VEGFR-2 and EGFR, supporting the initial findings from molecular docking. nih.govnih.gov
Quantum Chemical Analyses (e.g., Density Functional Theory)
Quantum chemical analyses, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. DFT calculations can determine a molecule's three-dimensional structure, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction with other molecules. nih.govdntb.gov.ua
For theobromine and its derivatives, DFT has been used to:
Optimize Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of the atoms in the molecule. researchgate.net
Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for understanding where the molecule is likely to form non-covalent interactions, such as hydrogen bonds, with a biological target. researchgate.net
In studies of novel theobromine derivatives, DFT analyses have provided insights into their electronic structure and reactivity, helping to explain the binding interactions observed in docking and MD simulations. nih.govresearchgate.net For example, DFT was used to study the structural and electrostatic properties of a theobromine derivative, T-1-NBAB, to better understand its potential to interact with and inhibit VEGFR-2. dntb.gov.ua
| Analysis Type | Property Calculated | Significance for Molecular Interaction |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure for use in docking and MD simulations. researchgate.net |
| FMO Analysis | HOMO energy, LUMO energy, Energy gap | Indicates chemical reactivity and stability. |
| MEP Analysis | Electrostatic potential on the molecular surface | Identifies regions likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net |
Together, these computational methods provide a multi-faceted approach to understanding the biochemical interactions of molecules like this compound, guiding the design and interpretation of experimental studies.
Metabolic Pathways and Biotransformation Studies of 1 3 Hydroxypropyl Theobromine
Enzymatic Biotransformation of Theobromine (B1682246) and Analogues in Model Systems (In Vitro)
The biotransformation of theobromine, a methylxanthine structurally related to 1-(3-hydroxypropyl)theobromine, has been characterized in various in vitro model systems, primarily using human liver microsomes. These studies are crucial for understanding the metabolic fate of theobromine and its analogues. The primary metabolic pathways involve N-demethylation and oxidation, catalyzed predominantly by cytochrome P450 (CYP) enzymes. nih.govflinders.edu.au
In human liver microsomes, theobromine is converted to three primary metabolites: 3-methylxanthine (B41622) (3-MX), 7-methylxanthine (B127787) (7-MX), and 3,7-dimethyluric acid (3,7-DMU). nih.govnih.gov The formation of these metabolites is mediated by specific CYP isoforms. Studies have identified CYP1A2 and CYP2E1 as the key enzymes in theobromine metabolism. nih.govwikipedia.org
N-demethylation at the N7 position to form 7-MX and at the N3 position to form 3-MX are major pathways. nih.gov While CYP1A2 was initially thought to be the primary enzyme, particularly due to the induction of theobromine clearance in smokers, further research has shown a more complex picture. nih.govflinders.edu.au The CYP1A2 inhibitor furafylline (B147604) was found to variably inhibit the formation of 7-MX, while probes for CYP2E1, such as diethyldithiocarbamate, inhibited the formation of all three primary metabolites (3-MX, 7-MX, and 3,7-DMU). nih.govnih.gov Confirmatory studies using recombinant enzymes have shown that both CYP1A2 and CYP2E1 can form 7-MX, and that CYP2E1 is capable of converting theobromine to both 3-MX and 3,7-DMU. nih.govnih.gov
The oxidation of theobromine to 3,7-dimethyluric acid is another pathway, though it is considered a minor one in vivo. flinders.edu.au In vitro studies, however, demonstrate that this conversion is significantly catalyzed by CYP2E1. nih.gov The involvement of multiple isoforms in the primary metabolic pathways of theobromine highlights the complexity of its biotransformation. flinders.edu.au
| Metabolic Pathway | Primary Metabolite | Key Enzymes Involved (in vitro) | Reference |
|---|---|---|---|
| N3-demethylation | 7-Methylxanthine (7-MX) | CYP1A2, CYP2E1 | nih.govnih.gov |
| N7-demethylation | 3-Methylxanthine (3-MX) | CYP2E1 | nih.govnih.gov |
| C8-oxidation | 3,7-Dimethyluric Acid (3,7-DMU) | CYP2E1 | nih.govnih.gov |
Identification of Potential Metabolites of this compound
Direct metabolic studies on this compound are not extensively documented in the available literature. However, based on the established metabolic pathways of the parent compound, theobromine, and general principles of xenobiotic metabolism, potential metabolites can be predicted. The metabolic transformations are expected to occur at two main sites: the xanthine (B1682287) core and the 1-position hydroxypropyl side chain.
Metabolism of the Xanthine Core: Similar to theobromine, the xanthine ring of this compound is a likely target for CYP-mediated enzymes. This would lead to N-demethylation at the N3 and N7 positions.
N3-demethylation would yield 1-(3-hydroxypropyl)-7-methylxanthine.
N7-demethylation would result in 1-(3-hydroxypropyl)-3-methylxanthine.
C8-oxidation , analogous to the formation of 3,7-dimethyluric acid from theobromine, could lead to the formation of 1-(3-hydroxypropyl)-3,7-dimethyluric acid.
Metabolism of the Hydroxypropyl Side Chain: The aliphatic hydroxypropyl side chain introduces additional sites for metabolism, primarily through oxidation of the terminal alcohol group.
Oxidation of the primary alcohol to an aldehyde would produce 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanal.
Further oxidation of the aldehyde to a carboxylic acid would yield 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid.
Furthermore, combination metabolites, where transformations occur on both the xanthine core and the side chain, are also plausible. For instance, N-demethylation could be followed by side-chain oxidation, leading to a variety of di-transformed metabolites.
| Site of Metabolism | Metabolic Reaction | Potential Metabolite |
|---|---|---|
| Xanthine Core (N3) | Demethylation | 1-(3-Hydroxypropyl)-7-methylxanthine |
| Xanthine Core (N7) | Demethylation | 1-(3-Hydroxypropyl)-3-methylxanthine |
| Xanthine Core (C8) | Oxidation | 1-(3-Hydroxypropyl)-3,7-dimethyluric acid |
| Hydroxypropyl Side Chain | Alcohol Oxidation | 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanal (aldehyde) |
| Hydroxypropyl Side Chain | Aldehyde Oxidation | 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid (carboxylic acid) |
| Hydroxypropyl Side Chain | Conjugation (Glucuronidation) | 1-(3-Glucuronoxypropyl)theobromine |
Enzymatic and Chemical Transformation Pathways of the Hydroxypropyl Side Chain
The 1-(3-hydroxypropyl) side chain is a primary alcohol, which is a common substrate for several enzymatic and chemical transformation pathways in biological systems. These transformations primarily involve oxidation and conjugation reactions.
Oxidation: The principal metabolic pathway for primary alcohols is a two-step oxidation process.
Alcohol to Aldehyde: The initial step is the oxidation of the terminal hydroxyl group to an aldehyde. This reaction is primarily catalyzed by cytosolic enzymes known as alcohol dehydrogenases (ADHs), which use NAD+ as a cofactor. Microsomal CYP enzymes, particularly CYP2E1, can also contribute to this oxidation.
Aldehyde to Carboxylic Acid: The resulting aldehyde is typically unstable and rapidly oxidized further to a carboxylic acid. This conversion is mediated by aldehyde dehydrogenases (ALDHs), which are also NAD+-dependent enzymes found in both the cytosol and mitochondria.
Conjugation: Phase II metabolic pathways can also target the hydroxyl group. The most common conjugation reaction for a hydroxyl group is glucuronidation.
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the substrate. The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. This results in the formation of a more water-soluble glucuronide conjugate, which can be readily excreted.
Other potential, though likely minor, pathways could include sulfation, where a sulfonate group is added by sulfotransferases (SULTs). The specific enzymes involved and the extent of each transformation would depend on the specific compound and the biological system under investigation.
| Pathway | Reaction Step | Resulting Functional Group | Key Enzyme Families |
|---|---|---|---|
| Oxidation | Alcohol → Aldehyde | -CHO | Alcohol Dehydrogenase (ADH), Cytochrome P450 (e.g., CYP2E1) |
| Aldehyde → Carboxylic Acid | -COOH | Aldehyde Dehydrogenase (ALDH) | |
| Conjugation | Glucuronidation of Alcohol | -O-Glucuronide | UDP-glucuronosyltransferase (UGT) |
Advanced Analytical Methodologies for 1 3 Hydroxypropyl Theobromine Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the isolation and quantification of 1-(3-Hydroxypropyl)theobromine from complex matrices. The choice of method depends on the required resolution, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthine (B1682287) derivatives and is highly suitable for this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering efficiency, sensitivity, and specificity.
Typical HPLC Parameters for Analysis of Theobromine (B1682246) and Related Compounds:
| Parameter | Description |
| Stationary Phase | C18 or C8 columns are frequently used due to their hydrophobic nature, which is effective for separating polar and nonpolar compounds. |
| Mobile Phase | A mixture of water (often buffered or acidified with acetic, phosphoric, or formic acid) and an organic modifier like methanol or acetonitrile is typical. Isocratic elution is common for routine analysis, while gradient elution can be employed for complex samples containing multiple xanthine derivatives. |
| Detection | UV detection is widely used, with the wavelength of maximum absorbance for theobromine and its derivatives typically around 273-280 nm. Diode-Array Detection (DAD) allows for the acquisition of the entire UV spectrum, enhancing peak purity assessment and identification. |
| Flow Rate | A typical flow rate is around 0.8-1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature, often around 25°C, to ensure reproducible retention times. |
This table is based on established methods for theobromine and related methylxanthines and is expected to be applicable to this compound with appropriate method development and validation.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times, making it ideal for high-throughput screening and the analysis of complex biological samples. A UHPLC method coupled with a high-resolution mass spectrometer has been successfully developed for the rapid analysis of theobromine, a feat that can be extrapolated to its derivatives like this compound .
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable tools for the qualitative and semi-quantitative analysis of this compound. These techniques are particularly useful for rapid screening, purity checks, and monitoring the progress of chemical reactions.
For the separation of theobromine and other methylxanthines, silica gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed, with their composition tailored to achieve optimal separation. Visualization of the separated spots is typically achieved under UV light (at 254 nm), where the compounds appear as dark spots against a fluorescent background. For enhanced sensitivity and quantification, HPTLC coupled with a densitometric scanner is the preferred method.
Illustrative HPTLC Systems for Theobromine Analysis:
| Stationary Phase | Mobile Phase | Detection |
| Silica gel 60 F254 | Ethyl acetate: methanol (27:3 v/v) | Densitometric scanning at 274 nm |
| Silica gel 60 F254 | Ethyl acetate: methanol: water (20:2.7:2, V/V) | Densitometric scanning at 275 nm |
These examples for theobromine provide a starting point for developing a suitable HPTLC method for this compound.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (e.g., LC-MS), is a powerful tool for the sensitive and selective detection of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like xanthine derivatives.
Tandem Mass Spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. By analyzing the fragmentation pattern of the protonated molecule of this compound, its structure can be confirmed. For theobromine, characteristic fragmentation patterns have been identified, and similar approaches can be applied to its derivatives. The fragmentation of theobromine often involves the loss of a methyl group and cleavage of the imidazole (B134444) ring. It is anticipated that this compound would exhibit a characteristic loss of the hydroxypropyl side chain in addition to fragmentation of the core xanthine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
While specific NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and by comparison with the known spectra of theobromine and propanol.
Expected ¹H NMR Signals for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| N-CH₂ (propylene chain) | ~4.0-4.2 | Triplet |
| -CH₂- (middle of propylene chain) | ~1.8-2.0 | Multiplet |
| -CH₂-OH (propylene chain) | ~3.5-3.7 | Triplet |
| -OH | Variable | Singlet (broad) |
| N-CH₃ (at position 3) | ~3.4 | Singlet |
| N-CH₃ (at position 7) | ~3.9 | Singlet |
| C-H (imidazole ring) | ~7.5-8.0 | Singlet |
This table presents predicted chemical shifts based on the structure of this compound and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
By employing a combination of these advanced analytical methodologies, researchers can effectively separate, identify, and quantify this compound, paving the way for a deeper understanding of its chemical and biological properties.
Based on the comprehensive search for scientific literature, there is insufficient specific data available for the compound "this compound" to generate the detailed, scientifically accurate article as requested in the provided outline.
The search results consistently yield information on the parent compound, theobromine, rather than its specific derivative, this compound. While analytical methodologies for theobromine are well-documented, these details cannot be accurately extrapolated to this compound. The addition of a hydroxypropyl group to the theobromine structure would alter its chemical and physical properties, including its UV-Vis absorbance spectrum, its behavior during sample preparation and extraction, and its specific method validation parameters.
To fulfill the request would require speculating on these properties, which would violate the core requirement for scientifically accurate and verifiable information. Therefore, the article focusing solely on the advanced analytical methodologies for this compound cannot be constructed at this time.
Structure Activity Relationship Sar Profiling and Rational Design for 1 3 Hydroxypropyl Theobromine Analogues
Influence of Substitutions on Xanthine (B1682287) Core Biological Activity
The xanthine scaffold, a fused heterocyclic system of pyrimidine (B1678525) and imidazole (B134444) rings, is the foundational structure of 1-(3-hydroxypropyl)theobromine. The biological activity of xanthine derivatives is highly dependent on the nature and position of substituents on this core. acs.org
Substitutions at different positions on the xanthine ring system have been shown to modulate a variety of pharmacological properties, including adenosine (B11128) receptor antagonism and phosphodiesterase (PDE) inhibition. nih.gov For instance, the methyl groups at the N3 and N7 positions of theobromine (B1682246) contribute to its characteristic profile.
Key substitution points on the xanthine core and their general influence on biological activity are summarized below:
| Position of Substitution | General Influence on Biological Activity |
| N1 | Modifications at this position significantly impact affinity and selectivity for adenosine receptors. |
| N3 | Substitution at this position can influence bronchodilator activity. |
| N7 | Alterations at this position can affect both adenosine receptor antagonism and bronchodilator potency. |
| C8 | Introduction of various groups at this position can lead to potent and selective adenosine receptor antagonists. |
Comparative SAR of 1-Substituted Theobromine Derivatives
The N1 position of the theobromine scaffold is a key site for chemical modification to generate analogues with diverse biological activities. The introduction of various substituents at this position can significantly alter the compound's interaction with biological targets.
While specific SAR studies on a broad range of 1-substituted theobromine derivatives are not extensively detailed in the public domain, research on related xanthine analogues provides valuable insights. The nature of the substituent at the N1 position, including its size, lipophilicity, and potential for hydrogen bonding, can dictate the potency and selectivity of the resulting compound. For example, in the broader class of xanthine derivatives, the introduction of bulkier or more lipophilic groups at N1 can enhance affinity for certain adenosine receptor subtypes.
Recent research has focused on the design and synthesis of novel theobromine derivatives with potential anticancer properties, often involving modifications at the N1 position to introduce complex side chains. tandfonline.comnih.gov These studies, while not directly focused on the same therapeutic areas, underscore the importance of the N1 substituent in defining the pharmacological profile of theobromine analogues.
Significance of the Hydroxypropyl Moiety in Modulating Biological Properties
The 3-hydroxypropyl group at the N1 position of theobromine introduces several key features that can modulate its biological properties. The presence of a hydroxyl (-OH) group provides a site for hydrogen bonding, which can be crucial for interaction with biological targets such as enzymes and receptors. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific binding interactions.
Furthermore, the three-carbon propyl chain adds a degree of flexibility and increases the lipophilicity of the molecule compared to unsubstituted theobromine. This alteration in physicochemical properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cellular membranes and access its target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.
For theobromine derivatives, a QSAR study would typically involve:
Data Set Collection: Assembling a series of this compound analogues with experimentally determined biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).
Model Development: Using statistical methods to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.
While specific QSAR models for this compound analogues are not readily found in the literature, the principles of QSAR are widely applied in the development of other classes of bioactive molecules, including xanthine derivatives for various therapeutic targets. dntb.gov.ua
De Novo Design and Scaffold Hopping Approaches
De novo design and scaffold hopping are advanced computational strategies used in drug discovery to generate novel molecular structures with desired biological activities.
De novo design involves the construction of a novel molecule from scratch, based on the structural information of the biological target's binding site. sphinxsai.com For this compound analogues, a de novo design approach could be used to generate entirely new molecules that are predicted to bind to the same target but possess a different chemical scaffold.
Scaffold hopping , on the other hand, aims to replace the core scaffold of a known active molecule (in this case, the xanthine core of theobromine) with a different chemical moiety while retaining the key pharmacophoric features responsible for its biological activity. This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.
While specific applications of these techniques to the design of this compound analogues are not widely reported, they represent powerful tools in modern drug discovery for the exploration of novel chemical space and the development of next-generation therapeutic agents based on the initial findings from a lead compound.
Future Perspectives and Research Trajectories for 1 3 Hydroxypropyl Theobromine Research
Exploration of Novel Synthetic Applications as an Intermediate
The structural framework of 1-(3-Hydroxypropyl)theobromine, featuring a reactive hydroxyl group appended to the theobromine (B1682246) core, makes it a versatile intermediate for chemical synthesis. Theobromine itself is a principal alkaloid of the cacao bean and serves as a precursor in the synthesis of other compounds, including caffeine (B1668208). nih.gov The hydroxypropyl derivative offers a functional handle for further molecular elaboration, opening pathways to novel compounds that are otherwise difficult to access.
Future research will likely focus on leveraging the terminal hydroxyl group for various chemical transformations. These may include:
Esterification and Etherification: Creating a library of ester and ether derivatives to probe structure-activity relationships (SAR) for various biological targets.
Halogenation: Conversion of the hydroxyl group to a halide (e.g., 1-(3-chloropropyl)theobromine (B1367334) or 1-(3-bromopropyl)theobromine), creating an electrophilic site for nucleophilic substitution reactions and the synthesis of more complex molecules. americanchemicalsuppliers.com
Polymer Conjugation: Attaching the molecule to polymer backbones to develop new materials or drug delivery systems.
Its established role as an intermediate and impurity in the synthesis of Pentoxifylline, a drug used to improve blood flow, underscores its importance in pharmaceutical manufacturing and quality control. americanchemicalsuppliers.comlgcstandards.com Investigating its reactivity and potential side reactions is crucial for optimizing the synthesis of related active pharmaceutical ingredients (APIs).
Mechanistic Elucidation of Observed Peripheral Effects (e.g., peripheral circulation stimulation)
The parent compound, theobromine, is known to exhibit several physiological effects, including vasodilation, diuresis, and heart stimulation. bioaxisresearch.comwikipedia.orgnih.gov Studies on theobromine have shown that it can increase the diameter of peripheral arteries, suggesting a mechanism related to the relaxation of vascular smooth muscle. nih.gov These effects are generally attributed to two primary mechanisms shared by methylxanthines:
Inhibition of Phosphodiesterases (PDEs): Theobromine can inhibit PDE enzymes, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Elevated cAMP in vascular smooth muscle cells typically results in vasodilation.
Antagonism of Adenosine Receptors: Theobromine acts as an antagonist at adenosine receptors, which can contribute to its stimulant and cardiovascular effects. wikipedia.orgmedchemexpress.com
A critical future research direction for this compound is to determine whether it retains, modifies, or enhances these activities. The addition of the hydroxypropyl group could alter its solubility, membrane permeability, and affinity for target enzymes and receptors. Mechanistic studies will need to investigate its specific effects on PDE isoenzymes and adenosine receptor subtypes to understand its pharmacological profile and potential for stimulating peripheral circulation.
Integration of Omics Technologies in Mechanistic Studies
To achieve a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These high-throughput methods allow for a systems-level view of molecular changes induced by the compound. nih.govnih.gov
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in relevant tissues, such as vascular endothelial cells or smooth muscle cells, following exposure to the compound. This could reveal the genetic pathways modulated by the molecule, offering clues to its mechanism of action. teknoscienze.com
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the specific protein targets that this compound binds to or whose expression it alters. This provides direct evidence of its molecular interactions. nih.gov
Metabolomics: This technology profiles the complete set of small-molecule metabolites. It can be used to map the metabolic fate of this compound and to understand how it perturbs endogenous metabolic pathways, for instance, those related to energy metabolism or signaling lipids in the vasculature. nih.govteknoscienze.com
By combining these omics approaches, researchers can construct a detailed molecular picture of the compound's effects, moving beyond a single target to a network-level understanding of its physiological impact. mdpi.com
Computational Design of Enhanced Analogues with Targeted Biological Activity
Computational chemistry and molecular modeling offer powerful tools for the rational design of novel analogues of this compound with improved properties. Building on quantum chemical studies of the parent theobromine molecule, these in silico methods can predict the biological activity and physicochemical properties of new derivatives before they are synthesized. researchgate.net
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity. These models can be used to predict the vasodilatory potency of new analogues.
Molecular Docking: Simulating the binding of designed analogues to the active sites of target proteins, such as specific PDE isoforms or adenosine receptors. This helps in prioritizing compounds with the highest predicted binding affinity.
Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its target protein over time to assess the stability of their interaction and understand the dynamics of binding.
These computational strategies can accelerate the drug discovery process, reducing the time and cost associated with synthesizing and screening large numbers of compounds, and guiding the development of analogues with enhanced potency and target selectivity.
Role as a Reference Standard or Impurity in Research Contexts
In the context of pharmaceutical analysis and quality control, this compound serves a crucial function as both a reference standard and a known impurity. It is identified as a process impurity and metabolite related to the drug Pentoxifylline. americanchemicalsuppliers.comlgcstandards.com
As such, its availability as a characterized chemical entity is essential for:
Analytical Method Development: Used to develop and validate analytical methods (e.g., High-Performance Liquid Chromatography, HPLC) for detecting and quantifying it in bulk drug substances and finished pharmaceutical products.
Quality Control (QC): Employed as a reference standard in routine QC testing to ensure that levels of this impurity in pharmaceutical products remain below the safety thresholds established by regulatory agencies.
Pharmacokinetic Studies: Serves as a standard for identifying and quantifying metabolites in biological samples (e.g., urine, plasma) during preclinical and clinical studies of related drugs.
The synthesis and certification of high-purity this compound are therefore vital for the pharmaceutical industry to ensure the safety and efficacy of related drug products. lgcstandards.com
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for determining the purity of 1-(3-Hydroxypropyl)theobromine in synthetic mixtures?
- Methodological Answer : Use hyphenated techniques such as HPLC-UV or LC-MS to quantify impurities. For physical characterization, employ differential scanning calorimetry (DSC) to assess melting behavior and thermogravimetric analysis (TGA) to evaluate thermal stability . Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and rule out degradation products.
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous syntheses of hydroxypropyl-substituted xanthines. For example, use phase-transfer catalysts to enhance alkylation efficiency of theobromine derivatives . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate high-purity product.
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Monitor hydrolytic degradation using accelerated stability studies (e.g., 40°C/75% relative humidity) and analyze degradation pathways via mass spectrometry . Avoid aqueous buffers with extreme pH, as xanthine derivatives are prone to hydrolysis under acidic or alkaline conditions .
Advanced Research Questions
Q. How do structural modifications to the hydroxypropyl group influence the biological activity of this compound?
- Methodological Answer : Compare analogs with varying alkyl chain lengths or substitutions (e.g., fluorinated or branched hydroxypropyl groups) using in vitro assays (e.g., adenosine receptor binding studies). Computational modeling (e.g., molecular docking) can predict interactions with target proteins, while in vivo pharmacokinetic studies assess bioavailability changes . For example, replacing the hydroxypropyl group with a cyclopropylmethyl moiety alters lipophilicity and metabolic stability .
Q. What experimental strategies can resolve contradictions in reported toxicological data for this compound?
- Methodological Answer : Replicate toxicity assays (e.g., acute LD50 studies) across multiple administration routes (intraperitoneal vs. subcutaneous) and animal models to account for interspecies variability . Use metabolomics to identify species-specific metabolites that may explain differential toxicity. Validate findings with human cell-based toxicity assays (e.g., hepatocyte viability) to bridge preclinical and clinical relevance.
Q. How can researchers elucidate the mechanism of action of this compound in complex biological systems?
- Methodological Answer : Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells. Combine with phosphoproteomics to map signaling pathway activation. For target deconvolution, use affinity chromatography coupled with mass spectrometry to isolate binding partners. Functional validation via CRISPR-Cas9 knockout of candidate targets can confirm mechanistic roles .
Q. What are the key challenges in analyzing degradation products of this compound under physiological conditions?
- Methodological Answer : Simulate physiological degradation using artificial gastric/intestinal fluids and analyze products via high-resolution mass spectrometry (HRMS). Isotopic labeling (e.g., deuterated hydroxypropyl groups) can track metabolic pathways. Compare degradation profiles with structurally related compounds (e.g., theobromine) to identify conserved vs. unique pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
